5-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole is a heterocyclic compound that has attracted attention in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring fused with an isoxazole ring, which contributes to its diverse chemical reactivity and biological activities. Its molecular formula is with a molecular weight of approximately 163.18 g/mol .
This compound belongs to the class of pyrazole and isoxazole derivatives, which are known for their utility in medicinal chemistry and material science. It is synthesized through various chemical methods, which can include reactions involving hydrazine derivatives and other reagents to form the pyrazole and isoxazole rings .
The synthesis of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole typically involves several key steps:
The molecular structure of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole consists of two fused heterocyclic rings: a pyrazole ring containing two methyl groups at positions 1 and 5, and an isoxazole ring. The structure can be represented as follows:
Key structural features include:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .
5-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole undergoes various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole involves interactions with specific molecular targets:
These interactions suggest potential therapeutic applications in treating diseases characterized by dysregulated enzyme activity.
The physical properties of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole include:
Chemical properties include:
Relevant data from spectral analyses (NMR, IR) provide insights into its functional groups and molecular interactions .
5-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole has diverse applications in scientific research:
The molecular architecture of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole represents a pharmaceutically relevant hybrid heterocyclic system demanding innovative synthetic approaches. One breakthrough methodology employs nickel-catalyzed atom-exchange reactions, where pre-formed isoxazole scaffolds undergo formal heteroatom exchange to yield pyrazole rings. This transformation utilizes a commercially available Ni(0) complex to convert isoxazoles directly into pyrazole derivatives in a single step—a strategy that circumvents traditional de novo synthesis limitations [5]. Computational studies suggest this reaction proceeds through a coordinated ring-opening/ring-closing mechanism, preserving the existing carbon framework while exchanging oxygen and nitrogen atoms.
An alternative metal-free route employs sequential cyclization-condensation protocols. Starting from 1,5-dimethylpyrazol-4-carbaldehyde, condensation with hydroxylamine generates an oxime intermediate, which undergoes in situ cyclization under acidic conditions to form the isoxazole ring. This method demonstrates excellent functional group tolerance, accommodating electron-donating and electron-withdrawing substituents on both heterocyclic components [8]. Recent optimizations have achieved isolated yields exceeding 85% through precise pH control during the cyclization step.
Table 1: Comparative Analysis of Synthetic Approaches for Pyrazole-Isoxazole Hybrids
Methodology | Key Reagent/Catalyst | Yield Range | Regioselectivity | Reaction Time |
---|---|---|---|---|
Nickel-catalyzed atom-exchange | Ni(0) complex | 70-82% | High (>95:5) | 4-6 hours |
Sequential cyclization | NH₂OH·HCl / H⁺ | 75-88% | Complete | 8-12 hours |
Microwave-assisted cyclization | HMPA/DIPEA | 65-78% | Moderate | 30-45 minutes |
Hydrazone cyclization | I₂ / NaHCO₃ | 68-85% | High | 2-4 hours |
Environmental considerations have driven significant innovation in sustainable synthesis routes for these bifunctional heterocycles. Microwave-assisted solid-phase synthesis has emerged as a standout green methodology, eliminating solvent-intensive purification steps. Rink amide resin serves as a recyclable solid support, with 3-hydroxybenzamide derivatives undergoing efficient O-alkylation using bromomethyl ketones under microwave irradiation (120°C, 1 hour). Subsequent enaminoketone formation with DMFDMA followed by heterocyclization with hydroxylamine hydrochloride delivers target compounds in 50-70% overall yield with minimal waste generation [8]. Life cycle assessment confirms this approach reduces E-factor by 62% compared to solution-phase routes.
Visible light photocatalysis represents another sustainable advance, enabling oxidant-free cyclization under ambient conditions. Hydrazine derivatives undergo single-electron oxidation to diazene intermediates, which participate in [3+2] cycloadditions with Michael acceptors. Atmospheric oxygen serves as the terminal oxidant, eliminating chemical oxidants like NBS or DDQ traditionally employed in such transformations. This protocol achieves exceptional atom economy (87-92%) while operating at room temperature [8]. The reaction demonstrates remarkable functional group compatibility, with yields consistently exceeding 75% for electron-deficient dipolarophiles.
Regioselectivity control remains paramount in pyrazole-isoxazole synthesis, with catalyst design dictating substitution patterns. Copper(I) catalysis enables near-perfect regiocontrol in 1,3-dipolar cycloadditions between nitrile oxides and functionalized alkynes. The Sharpless-Fokin "click" paradigm has been successfully adapted using Cu(I)-stabilizing ligands (e.g., TBTA), which promote exclusive 3,5-disubstitution in the isoxazole ring—critical for installing the carboxylic acid functionality at C3 [8]. Kinetic studies reveal ligand-accelerated catalysis, with rate enhancements up to 400-fold versus uncatalyzed reactions.
For the pyrazole component, ruthenium-NHC complexes enable dehydrogenative coupling of 1,3-diols with arylhydrazines under acceptorless conditions. The [Ru(CO)₃(NHC)(diphosphine)] system achieves quantitative conversion to 1,5-dimethylpyrazole units at 110°C, producing only water and hydrogen gas as byproducts [5]. This method circumvents traditional hydrazine-ketone condensations that often yield regioisomeric mixtures. Silver-mediated [3+2] cycloadditions employing N-isocyanoiminotriphenylphosphorane as a stable "CNN" building block provide complementary regioselectivity for polysubstituted variants [5].
Table 2: Catalytic Systems for Regioselective Heterocycle Formation
Heterocycle | Catalyst System | Temperature | Regioselectivity Ratio | Key Advantage |
---|---|---|---|---|
Isoxazole ring | CuI/TBTA | 25°C | >98:2 (3,5- vs 4,5-) | Ambient conditions |
Pyrazole ring | Ru₃(CO)₁₂/NHC-diphosphine | 110°C | >95:5 (1,5- vs 1,3-) | Acceptorless dehydrogenation |
Bicyclic system | Pd/tBuBrettPhos | 80°C | N/A | N-Arylation capability |
Hybrid system | AgOTf/PPh₃ | 60°C | 90:10 | Tandem cyclization |
The carboxylic acid functionality at C3 of the isoxazole ring serves as a versatile handle for derivatization. Carbodiimide-mediated couplings efficiently generate amide libraries when reacted with diverse amine sets. CDI activation in THF at 0°C followed by amine addition provides amides in 65-92% yield, with electron-deficient anilines showing slightly lower reactivity due to nucleophilicity reduction [3] [6]. This approach has generated over 30 analogs for structure-activity relationship studies in drug discovery programs.
Decarboxylative transformations offer alternative diversification pathways. Copper-catalyzed decarboxylation at 180°C generates the 3-unsubstituted isoxazole, which undergoes electrophilic substitution at C4. More significantly, Barton-type decarboxylation with N-hydroxyphthalimide provides the corresponding hydroxymethyl derivative, which can be oxidized to the aldehyde or aminated to the primary amine (e.g., (5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazol-3-yl)methanamine, CAS# 1007540-45-5) [7]. This amine intermediate serves as a key precursor for sulfonamide formation or reductive amination.
For pharmaceutical applications, prodrug derivatization focuses on esterification of the carboxylic acid group. Sterically hindered esters (e.g., pivaloyloxymethyl) demonstrate enhanced metabolic stability in hepatic microsome assays. Enzymatically cleavable esters incorporating glycine or alanine moieties show pH-dependent hydrolysis profiles, enabling targeted release in physiological environments [6].
Table 3: Derivatization Reactions of 5-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic Acid
Transformation | Reagents/Conditions | Product Class | Application Relevance |
---|---|---|---|
Amide coupling | EDC·HCl, HOBt, R-NH₂, DCM, 25°C | Amides | Bioisosteres; SAR exploration |
Esterification | R-OH, conc. H₂SO₄, Δ | Alkyl esters | Prodrug development |
Decarboxylation | Cu powder, quinoline, 180°C | 3-H-isoxazole | Electrophilic substitution |
Reduction to alcohol | LiAlH₄, THF, 0°C | 3-Hydroxymethyl isoxazole | Linker for conjugation |
Curtius rearrangement | DPPA, toluene, then R-OH | Carbamates | Ureido analogs |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1